molecular formula C22H23KN4O4 B6978379 Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate

Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate

Cat. No.: B6978379
M. Wt: 446.5 g/mol
InChI Key: ATRUSXXGHGBNDY-UHFFFAOYSA-M
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Description

Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate is a complex organic compound known for its multifaceted applications in various fields of science. This compound is characterized by a unique molecular structure that integrates several functional groups, making it particularly valuable in chemical synthesis, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate involves several steps:

  • Formation of Intermediate Compounds: : The initial stages involve the reaction between 2-methoxyphenyl and 1-methylimidazole to form a stable intermediate.

  • Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction.

  • Carbamoylation: : The intermediate undergoes carbamoylation to introduce the carbamoyl functional group.

  • Final Esterification and Potassium Salt Formation:

Industrial Production Methods

On an industrial scale, the production of this compound is streamlined through continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo a variety of chemical reactions:

  • Oxidation: : It reacts with oxidizing agents, often leading to the formation of more complex structures.

  • Reduction: : It can be reduced under specific conditions, altering its functional groups and overall reactivity.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Typical conditions involve controlled temperatures (0-100°C) and the use of solvents like dichloromethane or ethanol.

Major Products Formed

Depending on the reaction, major products can include oxidized derivatives, reduced forms with altered functional groups, or substituted compounds with modified side chains.

Scientific Research Applications

Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate has extensive applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential role in cell signaling and metabolic pathways.

  • Medicine: : Explored for therapeutic properties in the treatment of certain diseases due to its unique molecular interactions.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Interaction: : It interacts with specific proteins and enzymes, influencing their activity.

  • Pathway Modulation: : It can modulate biochemical pathways by altering the function of key molecules involved in these processes.

Comparison with Similar Compounds

When compared to similar compounds, Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate stands out due to its unique combination of functional groups. Other similar compounds include:

  • Potassium;2-[benzyl-[[(2-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate

  • Potassium;2-[benzyl-[[(2-chlorophenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate

Each of these compounds has distinctive properties and applications, but this compound remains unique due to its specific structural attributes and reactivity profile.

Properties

IUPAC Name

potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4.K/c1-25-13-12-23-21(25)20(17-10-6-7-11-18(17)30-2)24-22(29)26(15-19(27)28)14-16-8-4-3-5-9-16;/h3-13,20H,14-15H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRUSXXGHGBNDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2OC)NC(=O)N(CC3=CC=CC=C3)CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23KN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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